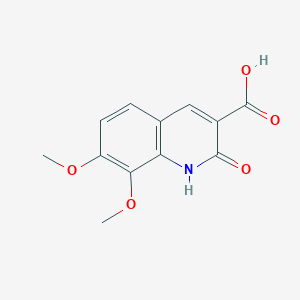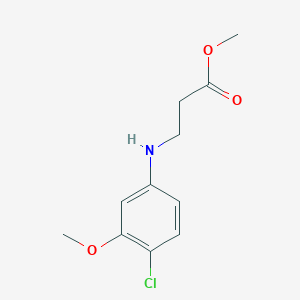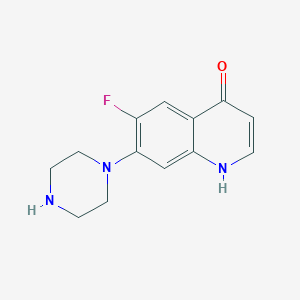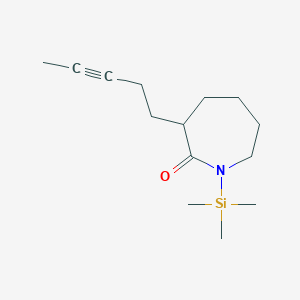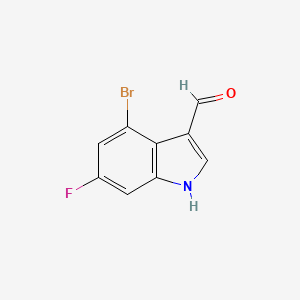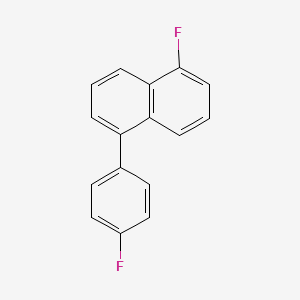
1-Fluoro-5-(4-fluorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-5-(4-fluorophenyl)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives It is characterized by the presence of two fluorine atoms, one attached to the naphthalene ring and the other to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(4-fluorophenyl)naphthalene can be synthesized through a multi-step process involving the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-5-(4-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include hydroquinones.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-5-(4-fluorophenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 1-Fluoro-5-(4-fluorophenyl)naphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
1-Fluoronaphthalene: Similar in structure but lacks the additional fluorine atom on the phenyl ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring in addition to the naphthalene and phenyl rings.
Uniqueness: 1-Fluoro-5-(4-fluorophenyl)naphthalene is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C16H10F2 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
1-fluoro-5-(4-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-12-9-7-11(8-10-12)13-3-1-5-15-14(13)4-2-6-16(15)18/h1-10H |
InChI-Schlüssel |
LYEBCZMJDVYYAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)
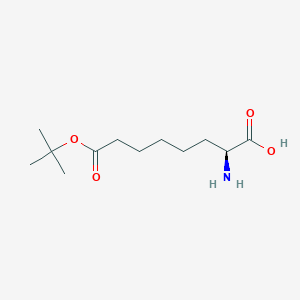
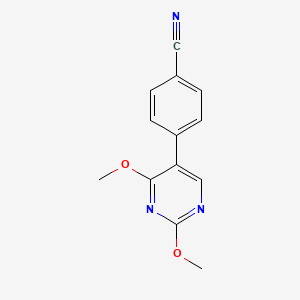
![5-(3-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11867464.png)
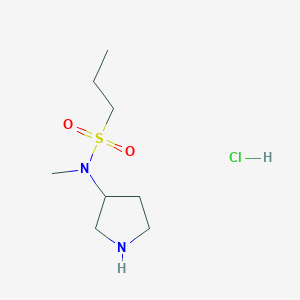
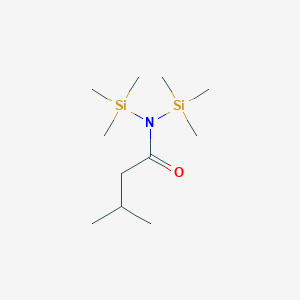

![9-Chloro-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11867479.png)
